1-Methylindole-2-boronic acid,pinacol ester
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Overview
Description
1-Methyl-2-indoleboronic acid pinacol ester is an organoboron compound widely used in organic synthesis. It is particularly valuable in the field of Suzuki–Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules . This compound is known for its stability and ease of handling, making it a popular choice among chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2-indoleboronic acid pinacol ester can be synthesized through several methods. One common approach involves the borylation of 1-methyl-2-indole using bis(pinacolato)diboron in the presence of a palladium catalyst . The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of 1-methyl-2-indoleboronic acid pinacol ester often involves large-scale borylation reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-indoleboronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.
Protodeboronation: This reaction involves the removal of the boronic ester group, often using a radical approach.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.
Protodeboronation: Radical initiators and solvents like methanol.
Major Products:
Suzuki–Miyaura Coupling: Biaryl compounds and other complex organic molecules.
Protodeboronation: Hydrocarbons and other simplified organic structures.
Scientific Research Applications
1-Methyl-2-indoleboronic acid pinacol ester has numerous applications in scientific research:
Chemistry: Used in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Biology: Employed in the development of biologically active compounds and molecular probes.
Medicine: Utilized in the synthesis of drug candidates and therapeutic agents.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-methyl-2-indoleboronic acid pinacol ester primarily involves its role as a boron source in coupling reactions. In Suzuki–Miyaura coupling, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the organic halide substrate.
Comparison with Similar Compounds
- Phenylboronic acid pinacol ester
- 2-Methyl-1-propenylboronic acid pinacol ester
- 2-Formylphenylboronic acid pinacol ester
Comparison: 1-Methyl-2-indoleboronic acid pinacol ester is unique due to its indole structure, which imparts specific electronic and steric properties. This makes it particularly effective in certain coupling reactions compared to simpler boronic esters like phenylboronic acid pinacol ester .
Properties
Molecular Formula |
C15H22BNO3 |
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Molecular Weight |
275.15 g/mol |
IUPAC Name |
(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-(1-methylindol-2-yl)borinic acid |
InChI |
InChI=1S/C15H22BNO3/c1-14(2,18)15(3,4)20-16(19)13-10-11-8-6-7-9-12(11)17(13)5/h6-10,18-19H,1-5H3 |
InChI Key |
WETJEIXOVKBTLX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=CC=CC=C2N1C)(O)OC(C)(C)C(C)(C)O |
Origin of Product |
United States |
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